molecular formula C12H16N4O5S B13724955 4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide

4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide

Cat. No.: B13724955
M. Wt: 328.35 g/mol
InChI Key: DASDKUNHNOAMCB-IHNPCTPUSA-N
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Description

4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxyamino group, a nitroprop-2-enylidene group, and a dimethylbenzenesulfonamide group

Preparation Methods

The synthesis of 4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with N,N-dimethylamine to form N,N-dimethyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with methoxyamine and a suitable aldehyde to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .

Chemical Reactions Analysis

4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro group can participate in redox reactions, while the methoxyamino group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N4O5S

Molecular Weight

328.35 g/mol

IUPAC Name

4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3/b11-9+,13-8?

InChI Key

DASDKUNHNOAMCB-IHNPCTPUSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C/C(=C\NOC)/[N+](=O)[O-]

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-]

Origin of Product

United States

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